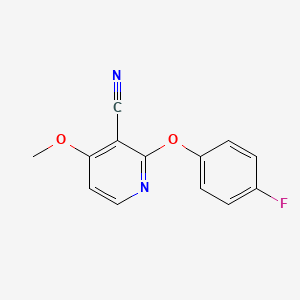

2-(4-Fluorophenoxy)-4-methoxynicotinonitrile

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-4-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O2/c1-17-12-6-7-16-13(11(12)8-15)18-10-4-2-9(14)3-5-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTGWHWTYXVZDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-4-methoxynicotinonitrile typically involves the reaction of 4-fluorophenol with 4-methoxy-2-chloronicotinonitrile under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-4-methoxynicotinonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Fluorophenoxy)-4-methoxynicotinonitrile has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-4-methoxynicotinonitrile involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, while the methoxy group can influence its solubility and bioavailability. The nitrile group can participate in hydrogen bonding or other interactions with biological molecules, affecting the compound’s overall activity .

Comparison with Similar Compounds

Nicotinonitrile derivatives exhibit significant structural diversity, with variations in substituent type, position, and electronic effects. Below is a comparative analysis of 2-(4-fluorophenoxy)-4-methoxynicotinonitrile with three closely related compounds.

Structural and Electronic Comparisons

Key Observations :

- Substituent Position: The 2- and 4-positions on the pyridine ring are common modification sites. Electron-donating groups (e.g., methoxy) at the 4-position enhance resonance stabilization, while electron-withdrawing groups (e.g., fluorophenoxy) at the 2-position increase electrophilicity.

- Planarity: In 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile, non-planarity between the pyridine and phenyl rings (dihedral angle: 43.4°) reduces π-conjugation, whereas this compound’s planarity (inferred from similar analogs) may enhance electronic delocalization .

- Fluorine Effects: Fluorine in the 4-fluorophenoxy group increases metabolic stability and lipophilicity compared to non-fluorinated analogs .

Comparison of Challenges :

- Steric hindrance from bulky groups (e.g., bromophenyl in ) requires longer reaction times.

- Electron-deficient pyridine cores (e.g., nitro-substituted) facilitate SNAr but may require harsh conditions .

Activity Trends :

- Fluorescence: Amino and methoxy groups (e.g., ) enhance fluorescence quantum yield compared to cyano-dominated analogs.

- Antitumor Effects : Bromine and fluorine substituents improve cell permeability and target binding .

Biological Activity

2-(4-Fluorophenoxy)-4-methoxynicotinonitrile, with the chemical formula C13H10FN3O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 339016-65-8

- Molecular Weight : 227.24 g/mol

- Structure :

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. Preliminary studies suggest the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways, potentially offering therapeutic effects in conditions like cancer and inflammation.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's effectiveness appears to be dose-dependent.

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent. Studies report its efficacy against several bacterial strains, suggesting potential applications in treating infections.

Case Studies

Several case studies have explored the biological effects of this compound:

-

Case Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.

- Methodology : MCF-7 cells were treated with varying concentrations of the compound for 24 and 48 hours.

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with associated increases in apoptotic markers.

-

Case Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial properties against Staphylococcus aureus and Escherichia coli.

- Methodology : Disk diffusion method was employed to test various concentrations.

- Findings : The compound exhibited a zone of inhibition comparable to standard antibiotics, indicating strong antimicrobial potential.

Data Summary

Q & A

Q. What are the standard synthetic routes for 2-(4-Fluorophenoxy)-4-methoxynicotinonitrile?

The synthesis typically involves multi-step reactions starting from α,β-unsaturated ketones and malononitrile derivatives. Key steps include:

- Nucleophilic aromatic substitution : Introduction of the 4-fluorophenoxy group via reaction of a halogenated pyridine precursor with 4-fluorophenol under basic conditions (e.g., KOH in DMSO) .

- Cyclocondensation : Formation of the pyridine ring using malononitrile, often catalyzed by sodium methoxide in methanol .

- Solvent optimization : Polar aprotic solvents (e.g., DMSO, DCM) enhance reaction efficiency, while temperature control (0–60°C) minimizes side reactions .

Q. Which characterization techniques are critical for verifying the structure of this compound?

- NMR spectroscopy : H and C NMR confirm substituent positions and purity. For example, the methoxy group appears as a singlet (~δ 3.6–3.8 ppm), and aromatic protons show coupling patterns consistent with fluorophenoxy substitution .

- X-ray crystallography : Resolves molecular geometry, including dihedral angles between aromatic rings (e.g., pyridine and fluorophenoxy planes) and hydrogen-bonding networks .

- Mass spectrometry : Validates molecular weight (e.g., [M+H] at m/z 301.3) .

Q. What biological activities are associated with nicotinonitrile derivatives like this compound?

Nicotinonitriles exhibit:

- Antimicrobial activity : Inhibition of bacterial enzymes (e.g., DNA gyrase) via π-π stacking interactions .

- Antitumor effects : Disruption of cell proliferation pathways through interactions with kinase domains .

- Fluorescent properties : Applications in bioimaging due to extended conjugation and rigid planar structures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) may enhance coupling reactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining >80% yield .

- Workup protocols : Gradient chromatography (silica gel, hexane/EtOAc) resolves impurities from polar byproducts .

Q. What structural insights can X-ray crystallography provide for this compound?

Crystal structure analysis reveals:

- Non-planar geometry : Dihedral angles between pyridine and fluorophenoxy rings (~11.5–43.4°) influence steric interactions .

- Intermolecular forces : N–H⋯N hydrogen bonds form 2D sheets, while π-π interactions (3.7–3.9 Å) stabilize crystal packing .

- Electron density maps : Validate the position of electron-withdrawing groups (e.g., cyano and fluorine) .

Q. How do substituent variations (e.g., fluorine vs. chlorine) affect bioactivity in nicotinonitrile analogs?

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Standardized assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls to minimize variability .

- Dose-response curves : Compare IC values under consistent conditions (e.g., 48-hour incubation) .

- Computational validation : Molecular docking (AutoDock Vina) identifies binding affinities to reconcile discrepancies .

Q. What computational methods predict interactions between this compound and biological targets?

Q. What mechanisms underlie the nucleophilic substitution step in its synthesis?

- Base-mediated deprotonation : Fluorophenoxide ion attacks the pyridine ring’s electrophilic carbon, facilitated by polar solvents .

- Leaving group effects : Chlorine or bromine substituents on pyridine precursors improve reaction kinetics compared to iodine .

Q. How does polymorphism impact the stability of this compound?

- Hygroscopicity : Amorphous forms absorb moisture, reducing shelf life. Store under inert gas (N) at -20°C .

- Thermal analysis (DSC/TGA) : Identify stable crystalline phases (melting point ~190–195°C) for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.